Diethyl (4-methoxyphenyl)(phenyl)propanedioate
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Overview
Description
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is an organic compound with the molecular formula C21H24O5 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a 4-methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted malonates or other derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-methoxyphenyl)(phenyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (4-methoxyphenyl)(phenyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the 4-methoxyphenyl and phenyl groups, which can stabilize intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups.
Diethyl phenylmalonate: Contains a phenyl group instead of the 4-methoxyphenyl group.
Diethyl (4-methoxyphenyl)malonate: Contains only the 4-methoxyphenyl group.
Uniqueness
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is unique due to the presence of both 4-methoxyphenyl and phenyl groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
74610-82-5 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
diethyl 2-(4-methoxyphenyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C20H22O5/c1-4-24-18(21)20(19(22)25-5-2,15-9-7-6-8-10-15)16-11-13-17(23-3)14-12-16/h6-14H,4-5H2,1-3H3 |
InChI Key |
OHVUENKOYHZNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
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